2-phenoxy-N-(2-pyridinyl)acetamide

Structural Biology Medicinal Chemistry Crystallography

2-Phenoxy-N-(2-pyridinyl)acetamide (CAS 296266-16-5) is a discrete member of the 2-phenoxyacetamide chemical class, with molecular formula C13H12N2O2 and molecular weight 228.25 g/mol. It consists of a phenoxyacetamide core linked via an amide bond to a pyridin-2-yl moiety.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 296266-16-5
Cat. No. B11978099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-pyridinyl)acetamide
CAS296266-16-5
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)10-17-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16)
InChIKeyDADANRVMAVMSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-N-(2-pyridinyl)acetamide (CAS 296266-16-5) – Compound Identity, Scaffold Classification, and Fragment Origin


2-Phenoxy-N-(2-pyridinyl)acetamide (CAS 296266-16-5) is a discrete member of the 2-phenoxyacetamide chemical class, with molecular formula C13H12N2O2 and molecular weight 228.25 g/mol . It consists of a phenoxyacetamide core linked via an amide bond to a pyridin-2-yl moiety. The 2-phenoxyacetamide scaffold was identified as a NOTUM-binding fragment hit through X-ray crystallographic screening at the University of Oxford, displaying modest inhibitory activity (IC50 33 μM) against the Wnt-depalmitoleating enzyme NOTUM [1]. This scaffold has subsequently been explored across diverse target classes including monoamine oxidases (MAO-A/-B), butyrylcholinesterase (BChE), kinases (BCR-ABL1, TIE-2, VEGFR, Raf), and the Pseudomonas aeruginosa type III secretion system [1].

Why 2-Phenoxy-N-(2-pyridinyl)acetamide Cannot Be Interchanged with Other Phenoxyacetamides or Pyridinyl Positional Isomers


Substituting 2-phenoxy-N-(2-pyridinyl)acetamide with a generic 2-phenoxyacetamide derivative or a different pyridinyl positional isomer carries significant risk of altering conformational preference, hydrogen-bonding capacity, and target-binding behavior. The pyridin-2-yl substituent uniquely enables an intramolecular N–H···N hydrogen bond between the amide N–H and the pyridine ortho-nitrogen, forming a stabilizing S(7) ring motif that is geometrically impossible in the pyridin-3-yl (CAS 25288-46-4) or pyridin-4-yl (CAS 331434-52-7) isomers [1]. This intramolecular interaction influences both solid-state conformation and metal-coordination geometry, as demonstrated in crystallographic studies of N-(pyridin-2-yl)acetamide Cu(II) complexes [2]. Furthermore, NOTUM inhibitor SAR data from the 2-phenoxyacetamide series show that modifications to the amide substituent drive potency shifts spanning three orders of magnitude—from 33 μM (parent fragment) to 0.032 μM (optimized indazole 38)—making potency extrapolation across analogs unreliable [3]. Procurement of the correct CAS-specific isomer is therefore essential for reproducible structure-activity relationship (SAR) studies, coordination chemistry applications, or fragment-based screening campaigns.

Quantitative Differentiation Evidence for 2-Phenoxy-N-(2-pyridinyl)acetamide (CAS 296266-16-5) Relative to Closest Analogs


Intramolecular N–H···N Hydrogen Bond Capacity: Pyridin-2-yl Versus Pyridin-3-yl and Pyridin-4-yl Positional Isomers

The pyridin-2-yl substituent of 2-phenoxy-N-(2-pyridinyl)acetamide is capable of forming a well-characterized intramolecular N–H···N hydrogen bond with the adjacent pyridine ortho-nitrogen, generating an S(7) ring motif. Crystallographic studies on structurally analogous N-(pyridin-2-yl)acetamide compounds confirm this interaction with N···H distances typically below 2.3 Å, enforcing a near-planar conformation between the acetamide group and the pyridine ring [1]. In contrast, the pyridin-3-yl isomer (CAS 25288-46-4) and pyridin-4-yl isomer (CAS 331434-52-7) cannot form this intramolecular hydrogen bond because the ring nitrogen is geometrically inaccessible to the amide N–H. This structural difference is encoded solely in the pyridine nitrogen position, as all three isomers share identical molecular formulas (C13H12N2O2, MW 228.25) [1]. The presence of this intramolecular hydrogen bond also influences metal coordination behavior: Cu(II) complexes with N-(pyridin-2-yl)acetamide ligands display distinctive coordination geometries and unexpected hydrogen-bonding patterns compared to N-(pyrimidin-2-yl)acetamide analogs [2].

Structural Biology Medicinal Chemistry Crystallography

NOTUM Enzyme Inhibition: 2-Phenoxyacetamide Parent Fragment Versus Optimized Leads from the Same Scaffold Series

The 2-phenoxyacetamide scaffold, of which 2-phenoxy-N-(2-pyridinyl)acetamide is a direct N-substituted derivative, was identified as a NOTUM-binding fragment hit through crystallographic screening with an IC50 of 33 μM against recombinant human NOTUM [1]. Structure-based drug design (SBDD) optimization of this fragment led to indazole 38 (IC50 0.032 μM) and isoquinoline 45 (IC50 0.085 μM), representing potency enhancements of approximately 1,030-fold and 388-fold respectively relative to the parent 2-phenoxyacetamide fragment [1]. X-ray co-crystal structures revealed that isoquinoline 45 binds with a flipped orientation compared to the parent fragment 3, highlighting that even modest amide substituent changes can dramatically alter binding mode [1]. A structurally related compound, 2-phenoxy-N-(pyridin-3-yl)acetamide, is listed among the NOTUM inhibitors tested in this study but without a reported discrete IC50 value [2]. No direct NOTUM IC50 has been reported for 2-phenoxy-N-(2-pyridinyl)acetamide (CAS 296266-16-5) specifically. However, the >1,000-fold potency range observed within this single scaffold series demonstrates that amide N-substitution is a critical determinant of NOTUM inhibitory potency, and compound-specific IC50 testing is essential before any binding or activity claim can be made for this derivative.

Wnt Signaling NOTUM Inhibition Fragment-Based Drug Discovery

Butyrylcholinesterase (BChE) Inhibition: 2-Phenoxyacetamide Derivative Class-Level Potency Versus Hit Compound Baseline

In a 2024 multifunctional anti-Alzheimer's agent study, a 2-phenoxyacetamide derivative (compound 4b) demonstrated BChE inhibition with an IC50 of 2.10 μM, representing a 7-fold potency improvement over the hit compound (IC50 14.70 μM) from which the series was derived [1]. The same compound 4b exhibited multifunctional activity including antioxidant capacity (ORAC = 1.18 Trolox equivalents vs. 0.5 for the hit compound, a 2.36-fold improvement), neuroprotection (63% cell viability preservation in PC12 cells vs. 77% for the ferulic acid reference standard), and significant reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and NO) relative to other synthesized compounds in the series [1]. A parallel study on 2-phenoxy-N-substituted-acetamide derivatives, including pyridinyl-containing variants, confirmed cholinesterase inhibitory potential across this chemotype [2]. While 2-phenoxy-N-(2-pyridinyl)acetamide (CAS 296266-16-5) was not directly tested in either study, the data establish the 2-phenoxyacetamide scaffold as a validated pharmacophore for multifunctional cholinesterase inhibition, with the specific amide substituent influencing both potency and the breadth of the multi-target activity profile.

Cholinesterase Inhibition Neurodegeneration Alzheimer's Disease

Monoamine Oxidase (MAO-A/-B) Inhibitory Scaffold: 2-Phenoxyacetamide Class-Wide Activity Range

A systematic SAR study of 2-phenoxyacetamide analogues as monoamine oxidase inhibitors evaluated compounds against both recombinant MAO-A and MAO-B enzymes, with cellular validation in HepG2 and SHSY-5Y cancer cell lysates [1]. Within the tested series, 2-(4-methoxyphenoxy)acetamide (compound 12) was identified as the most selective MAO-A inhibitor with a selectivity index (SI = IC50 MAO-B / IC50 MAO-A) of 245, while 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21) emerged as the most potent dual MAO-A/-B inhibitor (IC50 MAO-A = 0.018 μM, IC50 MAO-B = 0.07 μM) [1]. The unsubstituted 2-phenoxyacetamide core was included as a baseline comparator within the SAR matrix, establishing that the phenoxy substituent is a primary driver of both potency and isoform selectivity [1]. While 2-phenoxy-N-(2-pyridinyl)acetamide was not among the compounds directly tested, the study firmly establishes the 2-phenoxyacetamide chemotype as a productive scaffold for MAO inhibition, with compound potency spanning from nanomolar to micromolar depending on substitution pattern [1].

Monoamine Oxidase Antidepressant Neuropharmacology

Recommended Application Scenarios for 2-Phenoxy-N-(2-pyridinyl)acetamide (CAS 296266-16-5) Based on Quantitative Differentiation Evidence


Fragment-Based NOTUM Inhibitor Optimization Using the 2-Phenoxyacetamide Scaffold

As a direct derivative of the crystallographically validated 2-phenoxyacetamide NOTUM-binding fragment (IC50 33 μM), 2-phenoxy-N-(2-pyridinyl)acetamide is a suitable starting point for structure-guided NOTUM inhibitor development [1]. The pyridin-2-yl group provides a synthetic diversification handle via the amide nitrogen, while the intramolecular N–H···N hydrogen bond enforces a defined conformation that can be exploited in docking and design [2]. Researchers should note that potency improvements exceeding 1,000-fold have been achieved from this scaffold through rational SBDD, with optimized leads reaching IC50 values as low as 0.032 μM (indazole 38) [1]. Compound-specific IC50 determination is mandatory, as scaffold-level potency data does not predict individual derivative activity. Metabolic stability screening is also advised, as the majority of compounds in the parent NOTUM inhibitor series were rapidly metabolized in an NADPH-independent manner [1].

Coordination Chemistry and Metallosupramolecular Assembly Exploiting the Pyridin-2-yl Bidentate Motif

The N-(pyridin-2-yl)acetamide substructure provides a distinctive N,N-bidentate coordination motif, where the amide N–H and pyridine nitrogen engage in intramolecular hydrogen bonding that pre-organizes the ligand for metal binding [2]. Crystallographic studies of Cu(II) complexes with N-(pyridin-2-yl)acetamide ligands reveal characteristic coordination geometries, with the S(7) intramolecular hydrogen bond influencing both the ligand's conformation and the resulting metal complex architecture [2]. Unlike the pyridin-3-yl and pyridin-4-yl isomers which lack this intramolecular interaction [3], this compound offers a constrained coordination environment. The phenoxy group provides an additional site for hydrophobic or π-stacking interactions, distinguishing it from simpler N-(pyridin-2-yl)acetamide ligands used in prior coordination chemistry studies [2].

Multi-Target Neurodegenerative Disease Screening with Pyridinyl Isomer Comparator Sets

The 2-phenoxyacetamide scaffold has demonstrated multifunctional activity relevant to Alzheimer's disease drug discovery: BChE inhibition (IC50 2.10 μM for optimized derivative 4b, a 7-fold improvement over the hit compound), antioxidant capacity (ORAC 1.18 Trolox equivalents), neuroprotection (63% in PC12 cells), and suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, NO) [4]. Concurrently, the scaffold class shows MAO-A/-B inhibitory activity with nanomolar potency for optimized derivatives (IC50 MAO-A = 0.018 μM) [5]. To enable rigorous SAR mapping, procurement of the matched set of three positional isomers—2-phenoxy-N-(pyridin-2-yl)acetamide (CAS 296266-16-5), 2-phenoxy-N-(pyridin-3-yl)acetamide (CAS 25288-46-4), and 2-phenoxy-N-(pyridin-4-yl)acetamide (CAS 331434-52-7)—is recommended. This approach isolates the contribution of pyridine nitrogen position to multi-target activity profiles, CNS penetration potential, and metabolic stability [3].

Kinase and Purinergic Receptor Targeted Library Design Using Pyridinyl Acetamide Scaffolds

The pyridinyl acetamide chemotype has been explored in patent literature as a scaffold for kinase inhibitors (TIE-2, VEGFR, Raf kinases) [6], P2X purinergic receptor modulators [7], and Wnt pathway Porcupine inhibitors [8]. The 2-phenoxy substitution of 2-phenoxy-N-(2-pyridinyl)acetamide differentiates it from the simpler N-pyridinyl acetamides commonly explored in these programs by introducing an additional aromatic ring capable of π-stacking and hydrophobic interactions. Procuring this compound alongside its positional isomers enables systematic exploration of how the pyridine nitrogen position and the phenoxy group jointly influence kinase selectivity profiles. The intramolecular hydrogen bond unique to the pyridin-2-yl isomer may also affect the compound's binding pose within the ATP-binding pocket or allosteric sites of kinase targets [3].

Quote Request

Request a Quote for 2-phenoxy-N-(2-pyridinyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.